molecular formula C10H11IO2 B177393 Propan-2-yl 4-iodobenzoate CAS No. 111160-45-3

Propan-2-yl 4-iodobenzoate

Cat. No.: B177393
CAS No.: 111160-45-3
M. Wt: 290.1 g/mol
InChI Key: SXFVSQLXRDMMJP-UHFFFAOYSA-N
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Description

Propan-2-yl 4-iodobenzoate is an organic compound with the molecular formula C10H11IO2. It is an ester derived from 4-iodobenzoic acid and isopropanol. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: Propan-2-yl 4-iodobenzoate can be synthesized through the esterification of 4-iodobenzoic acid with isopropanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the esterification to completion.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions: Propan-2-yl 4-iodobenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom in the compound can be substituted with other nucleophiles in the presence of a suitable catalyst.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The ester can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

Major Products:

    Substitution: Formation of various substituted benzoates.

    Reduction: Formation of 4-iodobenzyl alcohol.

    Oxidation: Formation of 4-iodobenzoic acid.

Scientific Research Applications

Propan-2-yl 4-iodobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Propan-2-yl 4-iodobenzoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release 4-iodobenzoic acid, which may interact with biological pathways. The iodine atom can participate in halogen bonding, influencing molecular recognition processes .

Comparison with Similar Compounds

    Methyl 4-iodobenzoate: Similar ester but with a methyl group instead of an isopropyl group.

    Ethyl 4-iodobenzoate: Similar ester but with an ethyl group instead of an isopropyl group.

    Butyl 4-iodobenzoate: Similar ester but with a butyl group instead of an isopropyl group.

Uniqueness: Propan-2-yl 4-iodobenzoate is unique due to the presence of the isopropyl group, which can influence its physical properties and reactivity compared to other esters. The steric hindrance and electronic effects of the isopropyl group can lead to different reaction outcomes and applications .

Properties

IUPAC Name

propan-2-yl 4-iodobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11IO2/c1-7(2)13-10(12)8-3-5-9(11)6-4-8/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXFVSQLXRDMMJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=CC=C(C=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30553574
Record name Propan-2-yl 4-iodobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30553574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111160-45-3
Record name Propan-2-yl 4-iodobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30553574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Thionyl chloride (1.4 ml) was added to a solution of 4-iodobenzoic acid (3.72 g) in isopropanol (25 ml) and the reaction mixture heated at 50° C. for several hours. The reaction mixture was cooled to ambient temperature and evaporated. Methylene chloride was added to the residue and the mixture filtered. The filtrate was washed with saturated sodium bicarbonate solution, water, saturated brine, dried (MgSO4) and evaporated to give isopropyl-4-iodo-benzoate as an oil (1.5 g); NMR: 1.28-137(6H,d), 5.04-5.21(1H,m), 7.65-7.74(2H,d), 7.88-7.95(2H,d); m/z 291(M+H).
Quantity
1.4 mL
Type
reactant
Reaction Step One
Quantity
3.72 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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